octyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate
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Overview
Description
OCTYL 3-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)PROPANOATE is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a phthalazine ring system, which is known for its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OCTYL 3-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)PROPANOATE typically involves the reaction of octyl propanoate with 1,4-dioxo-1,2,3,4-tetrahydrophthalazine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
OCTYL 3-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phthalazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the phthalazine ring.
Scientific Research Applications
OCTYL 3-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)PROPANOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of OCTYL 3-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: A related compound with similar chemical structure and reactivity.
Phthalhydrazide: Another compound with a phthalazine ring system, used in similar applications.
Uniqueness
OCTYL 3-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)PROPANOATE is unique due to the presence of the octyl group, which can influence its chemical properties and biological activity. This structural feature may enhance its solubility, stability, and interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C19H26N2O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
octyl 3-(1,4-dioxo-3H-phthalazin-2-yl)propanoate |
InChI |
InChI=1S/C19H26N2O4/c1-2-3-4-5-6-9-14-25-17(22)12-13-21-19(24)16-11-8-7-10-15(16)18(23)20-21/h7-8,10-11H,2-6,9,12-14H2,1H3,(H,20,23) |
InChI Key |
VVPJVFUFPFPCPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCN1C(=O)C2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
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